molecular formula C10H17N5 B1434750 N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine CAS No. 1706438-89-2

N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B1434750
CAS No.: 1706438-89-2
M. Wt: 207.28 g/mol
InChI Key: IZGRIYNDSPGQHW-UHFFFAOYSA-N
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Description

N1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a small organic compound characterized by a pyrimidine core substituted with a pyrrolidine group at the 6-position and an ethane-1,2-diamine chain at the 4-position (Fig. 1). The ethane-1,2-diamine chain provides primary and secondary amines, which are critical for solubility and binding to biological targets such as enzymes or receptors .

Its synthesis typically involves nucleophilic substitution reactions, as seen in related compounds (e.g., substitution of chloropyrimidines with amines) .

Properties

IUPAC Name

N'-(6-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c11-3-4-12-9-7-10(14-8-13-9)15-5-1-2-6-15/h7-8H,1-6,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGRIYNDSPGQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4,6-Dichloropyrimidine Intermediate

  • Reaction: 2,4-Dichloropyrimidine is prepared via chlorination of pyrimidine derivatives or purchased commercially.
  • Conditions: Chlorination under controlled temperature (around 0°C to room temperature) using chlorine gas or phosphorus oxychloride.

Step 2: Selective Substitution at the 6-Position

  • Reaction: Nucleophilic substitution of the chlorine atom at the 6-position with pyrrolidine.
  • Reagents: Pyrrolidine, often in excess, with a base such as potassium carbonate.
  • Conditions: Elevated temperature (around 100–150°C) in solvents like DMF or DMSO to favor substitution at the 6-position.

Research Data:

Step Reagents Solvent Temperature Yield Notes
1 Chlorination of pyrimidine PCl₅ or SO₂Cl₂ 0–25°C N/A Commercially available or synthesized
2 Pyrrolidine, K₂CO₃ DMF 100–150°C ~80–90% Selective substitution at 6-position
3 Ethane-1,2-diamine DMF 80–120°C ~75–85% Displacement at 4-position

Alternative Synthetic Approach from Literature (ACS Omega, 2025)

Scheme Summary:

  • Starting Material: 2,4-Dichloropyrimidine derivatives.
  • Step 1: Nucleophilic aromatic substitution with pyrrolidine at the 6-position.
  • Step 2: Subsequent substitution at the 4-position with ethane-1,2-diamine.
  • Step 3: Purification via column chromatography and recrystallization.

Key Conditions:

  • Temperature: 100–150°C for substitution steps.
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Bases: Potassium carbonate or triethylamine to facilitate nucleophilic substitution.
  • Purification: Silica gel chromatography, washing, and drying.

Research Data:

Reaction Step Reagents Conditions Yield Remarks
Pyrrolidine substitution Pyrrolidine, K₂CO₃ 130°C, 12–14 h ~85% Selective at 6-position
Ethane-1,2-diamine coupling Ethane-1,2-diamine 80–120°C ~80% Displacement at 4-position

Additional Methods: Multi-Component and Cross-Coupling Strategies

Recent research suggests employing multi-component reactions or palladium-catalyzed cross-coupling methods to assemble the pyrimidine core with the aminoethyl substituent. These methods include:

Summary of Key Data and Observations

Parameter Description Reference
Starting Material 2,4-Dichloropyrimidine Patent EP3345900B1
Key Reagents Pyrrolidine, Ethane-1,2-diamine Patent EP3345900B1, ACS Omega
Typical Reaction Conditions 80–150°C, polar aprotic solvents All sources
Purification Silica gel chromatography Patent EP3345900B1, ACS Omega
Overall Yield 60–85% Literature reports

Notes and Considerations

  • Regioselectivity: Ensuring substitution occurs at the desired positions (4- and 6-) requires controlled reaction conditions and possibly protecting groups.
  • Purity: Purification steps such as chromatography are critical to isolate the target compound with high purity.
  • Safety: Handling of halogenated pyrimidines and amines should follow appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions: N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo-compounds, while reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The pyrrolidinyl group and the ethane-1,2-diamine moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Biological Activity Reference
Target Compound Pyrimidine 6-Pyrrolidin-1-yl 274.29 Not explicitly reported
N1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-ethane-1,2-diamine Pyrazolo-pyrimidine 1-Methyl 192.22 Potential kinase inhibition
N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118) Quinoline 7-Chloro, N2,N2-diethyl 307.82 Antimalarial
N1-[2-(3-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4-yl]-N1,N2,N2-trimethyl-ethane-1,2-diamine Thieno-pyrimidine Dichlorophenyl, methoxyphenyl, trimethyl 555.2 Selective PI3Kα inhibition
N1-(2-Morpholinophenyl)-N2-(2-phenethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine Benzo-thieno-pyrimidine Morpholino, phenethyl 527.68 Not explicitly reported (anticancer potential)

Physicochemical Properties

  • Solubility: The ethane-1,2-diamine chain enhances water solubility compared to mono-amine analogs.
  • LogP : The pyrrolidin-1-yl group in the target compound likely lowers LogP compared to aryl-substituted analogs (e.g., benzyl or trifluoromethyl groups in and ), balancing lipophilicity for optimal absorption .

Biological Activity

N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C10H17N5
  • Molecular Weight : 207.28 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring linked to a pyrimidine moiety through an ethane-1,2-diamine chain, which enhances its interaction with biological targets.

This compound operates primarily through:

  • Receptor Modulation : The compound acts as an antagonist or modulator of various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting downstream biological processes.

1. Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : HepG2 (hepatocellular carcinoma) and SKOV-3 (ovarian cancer).
  • Findings : The compound induced cell cycle arrest in the G1/M phase in HepG2 cells, demonstrating its potential as an anticancer agent .

2. Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. Studies suggest that it may reduce inflammation markers in vitro by modulating cytokine release from immune cells.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N'-(6-propan-2-yl)pyrimidin-4-yl)ethane-1,2-diamineStructureContains a propanoyl group; studied for similar biological activities.
2,4-pyrimidinediamineStructureKnown for inhibiting IgE receptor signaling; different functional groups alter activity.
6-methylpyrimidin-4-aminesStructureMethyl substitution affects solubility and biological properties; used in various synthetic pathways.

This compound is unique due to its specific combination of structural features that enhance its binding properties and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Antiproliferative Activity

A series of analogs were synthesized and evaluated for their antiproliferative effects against tumor cell lines. The results indicated that certain derivatives exhibited comparable cytotoxicity to established chemotherapeutics like Taxol .

Study 2: Mechanistic Insights

Investigations into the mechanism of action revealed that the compound may interact with specific molecular targets within cells, leading to altered enzyme activity and modulation of receptor functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Formation of the pyrimidine core via cyclization of substituted precursors.
  • Introduction of the pyrrolidine group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C).
  • Coupling of the ethane-1,2-diamine moiety through reductive amination or palladium-catalyzed cross-coupling .
    • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates. Monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify connectivity and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
  • Infrared Spectroscopy (IR) : Identify characteristic N-H and C-N stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) .
    • Advanced Validation : Single-crystal X-ray diffraction for absolute stereochemical confirmation if crystallizable .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict activation energies for key steps (e.g., nucleophilic substitution).
  • Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvent systems, temperatures, and catalysts.
  • Case Study : ICReDD’s integrated approach combines computational screening with experimental validation, reducing optimization time by 40–60% .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Meta-Analysis Framework :
  • Compare assay conditions (e.g., cell lines, concentrations, incubation times).
  • Validate purity (>95% via HPLC) and stability (e.g., detect degradation products via LC-MS).
  • Orthogonal Assays : Use biochemical (e.g., kinase inhibition) and cellular (e.g., apoptosis markers) assays to cross-verify activity .
  • Structural Analogs : Test derivatives (e.g., trifluoromethyl-substituted analogs) to isolate structure-activity relationships (SAR) .

Q. What strategies improve scalability and yield in large-scale synthesis?

  • Answer :

  • Process Optimization :
  • Solvent Selection : Replace DMF with greener solvents (e.g., 2-MeTHF) to enhance safety and reduce purification steps.
  • Catalyst Screening : Evaluate Pd/Xantphos systems for coupling efficiency.
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reproducibility for exothermic steps (e.g., amine coupling) .
  • In-Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Data-Driven Experimental Design

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence the compound’s reactivity and bioactivity?

  • Answer :

  • Reactivity : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks .
  • Bioactivity : Pyrrolidine and ethanediamine groups improve solubility and target binding (e.g., kinase inhibition via H-bonding with ATP pockets) .
    • Table 1 : Comparative Reactivity of Derivatives
SubstituentReaction Rate (k, s⁻¹)Bioactivity (IC₅₀, nM)
-H0.12850
-CF₃0.45120
-OCH₃0.20450

Methodological Best Practices

  • Safety Protocols : Handle amines in fume hoods; use PPE to mitigate irritant risks .
  • Data Reproducibility : Archive raw spectra and chromatograms in FAIR-compliant repositories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
Reactant of Route 2
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N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.